molecular formula C4H3ClN6 B12799075 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine CAS No. 90586-17-7

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine

Cat. No.: B12799075
CAS No.: 90586-17-7
M. Wt: 170.56 g/mol
InChI Key: MXPFHLFTZVKROB-UHFFFAOYSA-N
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Description

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is a chemical compound with the molecular formula C4H3ClN6. It is part of the tetrazolo[1,5-b]pyridazine family, which is known for its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with a chlorinated pyridazine compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazolo[1,5-b]pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylnitramimo-7-nitro-8-aminotetrazolo(1,5-b)pyridazine
  • 6-Nitramimo-7-amino-8-nitrotetrazolo(1,5-b)pyridazine
  • Bis(7-nitro-8-aminotetrazolo(1,5-b)pyridazin-6-yl)aminoethane

Uniqueness

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in the development of energetic materials and pharmaceuticals.

Biological Activity

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The synthesis, structure-activity relationship (SAR), and case studies related to this compound will also be discussed.

Chemical Structure and Synthesis

This compound belongs to the class of tetrazole derivatives, which are known for their pharmacological versatility. The synthesis typically involves the condensation of appropriate pyridazine derivatives with tetrazole precursors. Various synthetic routes have been explored to optimize yield and biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₇H₅ClN₈
Molecular Weight202.60 g/mol
Functional GroupsTetrazole, Amino, Chlorine

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of inflammatory mediators .

Anticancer Potential

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inducing apoptosis and inhibiting cell proliferation in vitro. For instance, derivatives of this compound have been tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, exhibiting significant cytotoxicity with IC50 values in the low micromolar range .

Case Study: Structure-Activity Relationship (SAR)

A recent study focused on optimizing the biological activity of tetrazolo-pyridazine derivatives by modifying substituents at various positions on the ring system. The results indicated that specific substitutions could enhance potency against target proteins involved in cancer pathways. For example, compounds with electron-withdrawing groups at the 6-position showed increased activity against tankyrase enzymes, which are implicated in Wnt signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis in cancer cells

Properties

CAS No.

90586-17-7

Molecular Formula

C4H3ClN6

Molecular Weight

170.56 g/mol

IUPAC Name

8-chlorotetrazolo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C4H3ClN6/c5-3-2(6)1-7-11-4(3)8-9-10-11/h1H,6H2

InChI Key

MXPFHLFTZVKROB-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=NN=N2)C(=C1N)Cl

Origin of Product

United States

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